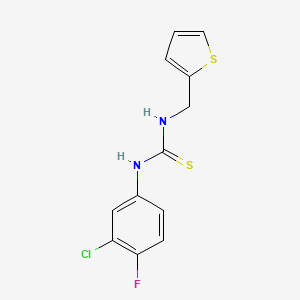![molecular formula C18H15NO2S B5584406 N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide](/img/structure/B5584406.png)
N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “N-[4-(benzyloxy)phenyl]-2-thiophenecarboxamide” are not available, research on similar compounds suggests potential applications in the field of medicinal chemistry . For instance, synthesized azetidinone derivatives were analyzed for physicochemical evaluation that is, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and the results showed that all the derivatives could comply with essential features required for a potential lead in the anti-tubercular drug discovery process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of Thiophene-2-carboxylic Acid: Thiophene-2-carboxylic acid can be synthesized via the Vilsmeier-Haack reaction, where thiophene is treated with DMF and POCl3.
Amide Bond Formation: The final step involves the coupling of 4-(benzyloxy)benzaldehyde with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Friedel-Crafts acylation can be performed using acyl chlorides and aluminum chloride (AlCl3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the benzyloxyphenyl group, making it less complex.
N-(4-methoxyphenyl)thiophene-2-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide is unique due to the presence of both the benzyloxyphenyl and thiophene-2-carboxamide moieties, which may confer unique chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(17-7-4-12-22-17)19-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZWNXSYFCYEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-chloro-2-ethoxybenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5584351.png)
![7-[(2,5-dimethylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B5584357.png)
![4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE](/img/structure/B5584360.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5584375.png)
![(4-methylpyrimidin-2-yl)[3-(pyridin-3-ylamino)propyl]amine](/img/structure/B5584390.png)

![N-[(2,6-dimethyl-4-pyridinyl)methyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5584419.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5584423.png)
![2-(2-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5584426.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5584444.png)

